

## AAT-008: Enhancing Radiotherapy Efficacy in Preclinical Colon Cancer Models

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**AAT-008**, a novel and selective prostaglandin EP4 receptor antagonist, demonstrates potential as a radiosensitizer by augmenting the immune response to radiotherapy in preclinical models of colon cancer.[1][2] While **AAT-008** monotherapy exhibits minimal impact on tumor growth, its combination with radiation therapy results in additive to supra-additive anti-tumor effects.[1][3] This enhanced efficacy is attributed to a favorable modulation of the tumor microenvironment, characterized by an increase in effector T cells and a reduction in regulatory T cells.[1][3]

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from a preclinical study utilizing CT26WT mouse colon cancer cells in Balb/c mice.

Table 1: Tumor Growth Delay with **AAT-008** and Radiotherapy (RT)

Treatment Group	AAT-008 Dose (mg/kg/day)	Radiotherapy (RT)	Observed Effect on Tumor Growth
Monotherapy	3 - 30	None	Minimal growth delay effect[1][3]
Combination	3 and 10 (twice daily)	9 Gy	Additive effect[1][3]
Combination	30 (twice daily)	9 Gy	Supra-additive effect[1][3]



Table 2: Immunomodulatory Effects of AAT-008 in Combination with Radiotherapy

Treatment Group	Mean Effector T cell (Teff) Proportion in Tumors	Mean Regulatory T cell (Treg) Proportion in Tumors	Mean Teff/Treg Ratio
0 mg AAT-008 + RT	31%	4.0%	10[1][3]
10 mg AAT-008 + RT	43% (67% in responsive mice)	Not Reported	Not Reported
30 mg AAT-008 + RT	Not Reported	1.5%	22[1][3]

## **Experimental Protocols**

In Vivo Tumor Growth Delay Study:

- Cell Line and Animal Model: CT26WT colon cancer cells were implanted in Balb/c mice.[1]
- Treatment Administration:
  - AAT-008 was administered orally once or twice daily at doses of 0, 3, 10, and 30 mg/kg/day for up to 19 days.[1]
  - For combination therapy, tumors were irradiated with a single dose of 9 Gy on day 3.[1]
- Tumor Measurement: Tumor sizes were measured every other day to assess growth delay.
  [1]

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes:

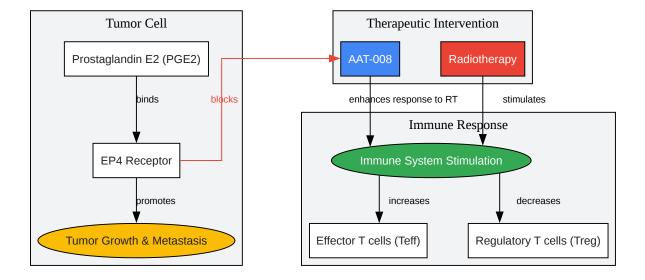
- First Series:
  - AAT-008 (10 mg/kg/day) was administered from day 0 to 18, with 9 Gy RT on day 3.[1][3]
  - On day 19, tumors were harvested to investigate the population of effector T cells (Teff),
    defined as CD45+CD8+CD69+.[1][3]



- · Second Series:
  - AAT-008 (30 mg/kg/day) was administered from day 0 to 12, with 9 Gy RT on day 3.[1][3]
  - On day 13, tumors were analyzed for populations of Teff and regulatory T cells (Treg) to determine the Teff/Treg ratio.[1][3]

### Signaling Pathway and Experimental Workflow

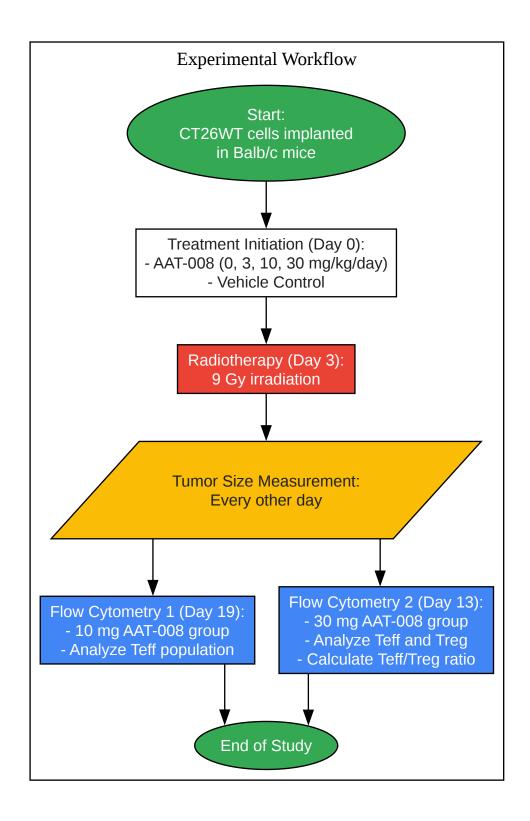
The following diagrams illustrate the proposed mechanism of action for **AAT-008** in combination with radiotherapy and the experimental workflow.



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Caption: Mechanism of AAT-008 as a radiosensitizer.





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Caption: In vivo study workflow for **AAT-008**.



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### References

- 1. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AAT-008, a novel, potent, and selective prostaglandin EP4 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
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